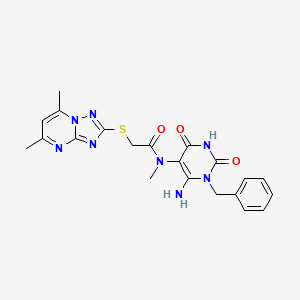
Anti-inflammatory agent 49
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anti-inflammatory agent 49 is a potent inhibitor of the interaction between dynamin-related protein 1 (Drp1) and mitochondrial fission 1 protein (Fis1). This compound is primarily used in the study of diseases caused by mitochondrial dysfunction. It has shown significant potential in reducing mitochondrial fragmentation and improving cell survival under stress conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anti-inflammatory agent 49 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the condensation of specific aromatic amines with aldehydes, followed by cyclization and functional group modifications. The reaction conditions typically involve the use of catalysts such as zinc chloride and solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .
化学反应分析
Types of Reactions
Anti-inflammatory agent 49 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.
Substitution: This involves the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
科学研究应用
Anti-inflammatory agent 49 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of mitochondrial dysfunction and the role of Drp1-Fis1 interaction in cellular processes.
Biology: The compound is employed in cellular and molecular biology research to investigate mitochondrial dynamics and their impact on cell health.
Medicine: this compound has potential therapeutic applications in treating diseases associated with mitochondrial dysfunction, such as neurodegenerative disorders and cardiovascular diseases.
Industry: It is used in the development of new drugs and therapeutic agents targeting mitochondrial pathways
作用机制
Anti-inflammatory agent 49 exerts its effects by inhibiting the interaction between Drp1 and Fis1, which are crucial for mitochondrial fission. By blocking this interaction, the compound reduces mitochondrial fragmentation, thereby improving mitochondrial function and cell survival. The molecular targets include the GTPase activity of Drp1 and the binding sites on Fis1. This inhibition leads to a decrease in the production of reactive oxygen species and an improvement in cellular energy metabolism .
相似化合物的比较
Similar Compounds
Pyrimidine Derivatives: These compounds also exhibit anti-inflammatory properties by inhibiting various inflammatory mediators.
Benzofuran Derivatives: Known for their anti-inflammatory and antioxidant activities, these compounds share some functional similarities with Anti-inflammatory agent 49
Uniqueness
This compound is unique due to its specific inhibition of the Drp1-Fis1 interaction, which directly impacts mitochondrial dynamics. This targeted mechanism sets it apart from other anti-inflammatory agents that may have broader or less specific modes of action .
属性
CAS 编号 |
851471-44-8 |
|---|---|
分子式 |
C21H22N8O3S |
分子量 |
466.5 g/mol |
IUPAC 名称 |
N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-methylacetamide |
InChI |
InChI=1S/C21H22N8O3S/c1-12-9-13(2)29-19(23-12)25-20(26-29)33-11-15(30)27(3)16-17(22)28(21(32)24-18(16)31)10-14-7-5-4-6-8-14/h4-9H,10-11,22H2,1-3H3,(H,24,31,32) |
InChI 键 |
JHYOSGNTLVJJKT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=NC(=NN12)SCC(=O)N(C)C3=C(N(C(=O)NC3=O)CC4=CC=CC=C4)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















